N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide

Lipophilicity CNS drug-likeness ADME profiling

This compound is the only analog in its series meeting CNS MPO criteria (XLogP3 2.8, TPSA 75.4 Ų), with a benzylpiperidine moiety conferring dopamine-selective releasing agent potential. Sourced from an established screening-library supplier with transparent tiered pricing (1–20 mg), it eliminates weeks of vendor qualification for addiction neuroscience or Parkinson's tool compound programs. Its rigid oxazole-cyclopropane core is a synthetically tractable starting point for parallel chemistry, offering a permeability advantage that piperazine analogs (TPSA >90 Ų) cannot match.

Molecular Formula C20H23N3O3
Molecular Weight 353.422
CAS No. 1351641-51-4
Cat. No. B2456187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
CAS1351641-51-4
Molecular FormulaC20H23N3O3
Molecular Weight353.422
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C20H23N3O3/c24-18(16-6-7-16)22-20-21-17(13-26-20)19(25)23-10-8-15(9-11-23)12-14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2,(H,21,22,24)
InChIKeyMVUMRLCTVRHNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide (CAS 1351641-51-4): Structural Baseline & Procurement Context


N-[4-(4-Benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide is a fully synthetic small-molecule amide (C₂₀H₂₃N₃O₃, MW 353.4) that integrates a cyclopropanecarboxamide terminus, a central 1,3-oxazole scaffold, and a C-4 benzyl-substituted piperidine carbonyl fragment [1]. The benzylpiperidine moiety is a recognized pharmacophore for monoaminergic targets, while the oxazole-cyclopropane architecture imparts a rigid, electron-rich core with well-defined torsional constraints . The compound is exclusively available as a research tool from specialized screening-library suppliers (e.g., Life Chemicals, catalog F6196-0287) in milligram quantities [1].

Why Generic Substitution of N-[4-(4-Benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide Fails: Physicochemical Property Divergence


Within the screening deck of oxazole-cyclopropanecarboxamide analogs, substituting the 4-benzylpiperidine moiety with a piperazine-based heterocycle (e.g., pyridinyl-piperazine or furan-carbonyl-piperazine) results in dramatic shifts in calculated logP (Δ > 1.5 log units) and topological polar surface area (Δ > 15 Ų) [1][2][3]. These divergent physicochemical signatures directly translate into altered passive membrane permeability, CNS partitioning potential, and hydrogen-bonding capacity—meaning a ‘close’ analog selected from the same screening collection cannot serve as a property-matched surrogate without re-benchmarking the entire ADME profile. The following section provides the quantitative underpinning for this non-interchangeability.

Product-Specific Quantitative Evidence Guide: Differentiation of CAS 1351641-51-4 from Closest Analogs


Lipophilicity (XLogP3) Differentiation: 2.8 vs. ≤1.0 Among Piperazine-Containing Analogs

The target compound's computed XLogP3 of 2.8 [1] places it squarely within the optimal CNS drug-likeness window (approximately 2–5), whereas two close piperazine-containing analogs from the same oxazole-cyclopropanecarboxamide series exhibit XLogP3 values of 1.0 (CAS 1396758-35-2, pyridinylpiperazine derivative) [2] and 0.4 (CAS 1396872-61-9, furan-carbonylpiperazine derivative) [3]. A delta of +1.8 to +2.4 log units indicates substantially higher predicted passive membrane permeability and CNS partitioning for the benzylpiperidine analog.

Lipophilicity CNS drug-likeness ADME profiling

Topological Polar Surface Area (TPSA) Advantage: 75.4 Ų vs. ≥91.6 Ų for Piperazine Analogs

The target compound's TPSA of 75.4 Ų [1] falls well below the empirically established 90 Ų threshold correlated with good oral absorption and CNS penetration. In contrast, the pyridinylpiperazine analog (CAS 1396758-35-2) has a TPSA of 91.6 Ų [2], and the furan-carbonylpiperazine analog (CAS 1396872-61-9) has a TPSA of 109 Ų [3]. The TPSA difference of +16 to +34 Ų relative to the target compound is ligand-efficiency-relevant.

Membrane permeability Oral bioavailability TPSA

Hydrogen Bond Acceptor Count Reduction: 4 vs. 6 for Piperazine-Containing Analogs

The target benzylpiperidine compound contains 4 hydrogen bond acceptor (HBA) sites [1], compared with 6 HBA sites for the pyridinylpiperazine (CAS 1396758-35-2) [2] and furan-carbonylpiperazine (CAS 1396872-61-9) [3] analogs. The two additional HBA atoms in the piperazine series arise from the second piperazine nitrogen and the appended heteroaryl oxygen/nitrogen atoms.

Ligand efficiency Desolvation penalty Hydrogen bonding

Pharmacophore Divergence: Dopaminergic Benzylpiperidine vs. Piperazine Core

The 4-benzylpiperidine fragment is a well-characterized dopamine-selective releaser pharmacophore, with the parent 4-benzylpiperidine exhibiting 20- to 48-fold selectivity for dopamine release over serotonin in rat brain synaptosomes . The piperazine-containing analogs (CAS 1396758-35-2, CAS 1396872-61-9) lack this monoamine-releasing profile and instead present a piperazine core with potential for different receptor engagement (e.g., GPCR or kinase targets) [1][2].

Monoaminergic pharmacology Dopamine release Pharmacophore

Rotatable Bond Profile: 5 Rotatable Bonds Enable Conformational Adaptation Relative to Rigid Piperazine Analogs

The target compound possesses 5 rotatable bonds [1], compared with 4 rotatable bonds for both the pyridinylpiperazine analog (CAS 1396758-35-2) [2] and the furan-carbonylpiperazine analog (CAS 1396872-61-9) [3]. The additional rotatable bond resides in the benzyl side chain, providing greater conformational sampling capacity without sacrificing the rigidity conferred by the cyclopropane-oxazole core.

Conformational flexibility Target engagement Entropy

Sourcing and Price Transparency: Established Single-Supplier Availability with Defined Pricing Tiers

As of the latest available catalog data, CAS 1351641-51-4 is supplied by Life Chemicals under catalog number F6196-0287 across defined quantity tiers from 1 mg ($54) to 20 mg ($99), with a price of $69 for 5 mg [1]. This single-supplier status with transparent, documented pricing contrasts with several in-class piperazine analogs that have limited or unlisted commercial availability, reducing procurement friction and enabling direct budget planning.

Procurement Screening library Vendor transparency

Best-Fit Research and Industrial Application Scenarios for N-[4-(4-Benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide


CNS-Targeted Phenotypic or Target-Based Screening Where Passive BBB Penetration Is Prerequisite

With an XLogP3 of 2.8 and TPSA of 75.4 Ų, this compound is the only analog in its immediate chemical series that simultaneously satisfies the multiparameter optimization criteria for CNS drug-likeness [1][2]. Programs investigating neuropsychiatric, neurodegenerative, or psychostimulant-use-disorder targets should prioritize this scaffold over the piperazine analogs (XLogP3 ≤ 1.0, TPSA ≥ 91.6 Ų), which are predicted to exhibit poor brain partitioning [2][3].

Monoaminergic Transporter / Releaser Probe Development Leveraging the Benzylpiperidine Pharmacophore

The 4-benzylpiperidine fragment embedded in this compound is a privileged scaffold for dopamine-selective releasing agents, with the parent structure showing 20- to 48-fold selectivity for dopamine over serotonin release . When the project objective is modulation of dopaminergic tone (e.g., tool compounds for addiction neuroscience or Parkinson's-related synucleinopathy models), this compound provides a structurally enabled entry vector that piperazine-based analogs from the same screening deck cannot offer [1].

Structure-Activity Relationship (SAR) Expansion Around the Oxazole-Cyclopropane Core with Favorable Permeability

The combination of low TPSA (75.4 Ų), moderate lipophilicity (XLogP3 2.8), and only 4 hydrogen bond acceptors positions this compound as a synthetically tractable starting point for parallel chemistry or library enumeration aimed at improving target potency while maintaining passive permeability [1]. In contrast, the piperazine analogs start with a permeability deficit (TPSA > 90 Ų, XLogP3 ≤ 1.0) that synthetic modifications are unlikely to fully rescue without significant structural redesign [2][3].

Rapid Procurement for Time-Sensitive Hit-Expansion or Screening Cascade Initiation

The compound's documented single-supplier availability through Life Chemicals (catalog F6196-0287) with transparent tiered pricing from 1 mg to 20 mg [1] reduces the vendor-qualification cycle time. For project teams requiring a benzylpiperidine-containing oxazole scaffold within a compressed timeline, this established supply chain eliminates the weeks-long uncertainty often associated with sourcing less commercially mature analogs.

Quote Request

Request a Quote for N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.